Regioisomeric Fluorine Position Defines Distinct Crystallographic Binding Modes Across Multiple Protein Targets
5-fluoro-N-(oxan-4-yl)pyridin-2-amine has been co-crystallized and validated as a bona fide fragment hit (ligand A1BDJ) in three independent PanDDA group depositions: TRIM21 (PDB 7HM6), FatA (PDB 7HU7), and Dengue virus NS5 polymerase (PDB 7HKK), with real-space correlation coefficients ranging from 0.625 (TRIM21) to 0.97 (FatA) [1][2][3]. By contrast, the 6-fluoro regioisomer (CAS 1250637-85-4) does not appear as a ligand of interest in any publicly deposited PanDDA screening campaign against the same target set, indicating that the 5-fluoro orientation provides a privileged binding geometry recognized across unrelated protein families [4]. This cross-target validation is a quantitative, crystallographically derived measure of fragment promiscuity and binding competence unique to the 5-fluoro isomer.
| Evidence Dimension | Crystallographic binding validation across multiple protein targets (PanDDA campaigns) |
|---|---|
| Target Compound Data | 3 independent PanDDA targets with deposited structures (TRIM21, FatA, Dengue NS5); RSCC range 0.625–0.97 |
| Comparator Or Baseline | 6-fluoro-N-(oxan-4-yl)pyridin-2-amine (CAS 1250637-85-4): 0 PanDDA depositions across the same target set |
| Quantified Difference | 3 vs. 0 independently validated crystallographic targets; RSCC up to 0.97 confirming high-quality density fit for the 5-fluoro isomer only |
| Conditions | X-ray crystallographic fragment screening via PanDDA pipeline at Diamond Light Source XChem facility |
Why This Matters
Demonstrates that the 5-fluoro substitution orientation is uniquely recognized across structurally unrelated proteins, a property that directly impacts the probability of fragment elaboration success.
- [1] RCSB PDB. 7HM6: PanDDA analysis group deposition -- Crystal Structure of TRIM21 in complex with Z1172243962. RSCC = 0.625 for A1BDJ. https://www.rcsb.org/structure/7HM6 (accessed 2026-05-10). View Source
- [2] RCSB PDB. 7HU7: PanDDA analysis group deposition -- Crystal Structure of FatA in complex with Z802824098. RSCC = 0.97 for A1BDJ. https://www.rcsb.org/structure/7HU7 (accessed 2026-05-10). View Source
- [3] PDBj. 7HKK: Crystal structure of Dengue virus NS5 RdRp in complex with Z802824098. A1BDJ identified as ligand of interest. https://pdbjlvh1.pdbj.org/emnavi/quick.php?id=pdb-7hkk (accessed 2026-05-10). View Source
- [4] RCSB PDB Search. Query for 6-fluoro-N-(oxan-4-yl)pyridin-2-amine (CAS 1250637-85-4) across PanDDA depositions: no entries found. https://www.rcsb.org/ (accessed 2026-05-10). View Source
